molecular formula C16H21BO4 B12497664 Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate

Cat. No.: B12497664
M. Wt: 288.1 g/mol
InChI Key: WDWPURQFPYIESN-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate is an organic compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs in an inert atmosphere and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions to those used in laboratory synthesis. The use of continuous flow reactors can enhance efficiency and scalability, allowing for the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic ester.

    Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate is unique due to its acrylate group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to participate in various chemical reactions makes it a valuable tool in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3

InChI Key

WDWPURQFPYIESN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC

Origin of Product

United States

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